molecular formula C23H22ClN3 B8239347 4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride

4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride

Cat. No.: B8239347
M. Wt: 375.9 g/mol
InChI Key: AATOCGJXWBCQHO-UHFFFAOYSA-M
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Description

4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C23H22ClN3. It belongs to the class of triazolium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a mesityl group and two phenyl groups attached to a triazolium ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride typically involves the reaction of mesityl chloride with 1,3-diphenyl-1H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired triazolium salt. The general reaction scheme is as follows:

    Starting Materials: Mesityl chloride and 1,3-diphenyl-1H-1,2,4-triazole.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Ensuring the purity and availability of mesityl chloride and 1,3-diphenyl-1H-1,2,4-triazole.

    Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different triazolium derivatives.

    Oxidation and Reduction: The triazolium ring can participate in redox reactions, altering its oxidation state.

    Coordination Chemistry: The compound can form coordination complexes with metal ions, which are useful in catalysis and material science.

Common Reagents and Conditions

    Nucleophiles: Such as halides, thiolates, and amines for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolium salts, oxidized or reduced triazolium derivatives, and metal-triazolium complexes.

Scientific Research Applications

4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It is also employed in the synthesis of novel organic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The triazolium ring can participate in electron transfer processes, influencing the activity of these targets. Additionally, the mesityl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-4H-1,2,4-triazol-1-ium chloride: Lacks the mesityl group, resulting in different chemical properties and applications.

    4-Mesityl-1,2,4-triazol-1-ium chloride: Lacks the diphenyl groups, affecting its reactivity and biological activity.

    1,3-Diphenyl-4H-1,2,4-triazol-1-ium bromide: Similar structure but with a bromide ion instead of chloride, leading to variations in reactivity and solubility.

Uniqueness

4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride is unique due to the presence of both mesityl and diphenyl groups, which enhance its stability, reactivity, and potential applications in various fields. The combination of these groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

1,3-diphenyl-4-(2,4,6-trimethylphenyl)-1,2,4-triazol-4-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N3.ClH/c1-17-14-18(2)22(19(3)15-17)25-16-26(21-12-8-5-9-13-21)24-23(25)20-10-6-4-7-11-20;/h4-16H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATOCGJXWBCQHO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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